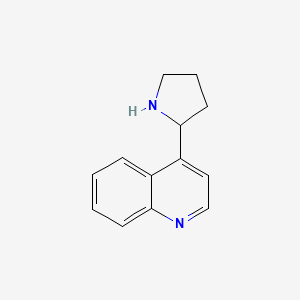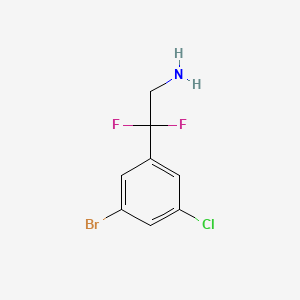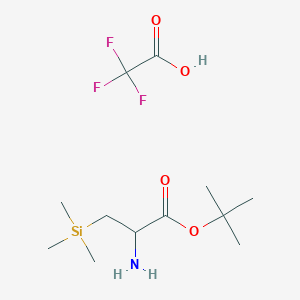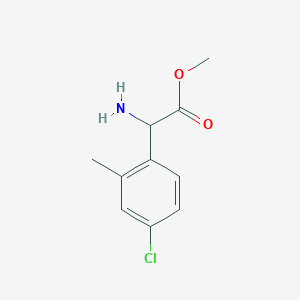
4-(Pyrrolidin-2-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyrrolidin-2-yl)quinoline is a heterocyclic compound that features a quinoline ring system substituted with a pyrrolidine moiety at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloroquinoline with pyrrolidine under reflux conditions in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize environmental impact.
化学反应分析
Types of Reactions: 4-(Pyrrolidin-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any double bonds or nitro groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
科学研究应用
4-(Pyrrolidin-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
作用机制
The mechanism of action of 4-(Pyrrolidin-2-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety can enhance the binding affinity of the compound to its target, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Similar Compounds:
Pyrrolidine: A five-membered nitrogen-containing heterocycle that serves as a versatile scaffold in drug discovery.
Quinoline: A bicyclic aromatic compound with a wide range of biological activities.
Pyrroloquinoline: A fused heterocyclic compound with potential pharmacological properties.
Uniqueness: this compound is unique due to the combination of the quinoline and pyrrolidine moieties, which can result in enhanced biological activity and specificity compared to its individual components. This makes it a valuable compound in the development of new therapeutic agents.
属性
| 108831-50-1 | |
分子式 |
C13H14N2 |
分子量 |
198.26 g/mol |
IUPAC 名称 |
4-pyrrolidin-2-ylquinoline |
InChI |
InChI=1S/C13H14N2/c1-2-5-12-10(4-1)11(7-9-15-12)13-6-3-8-14-13/h1-2,4-5,7,9,13-14H,3,6,8H2 |
InChI 键 |
ZAWCKNBHYQFTSK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)C2=CC=NC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








